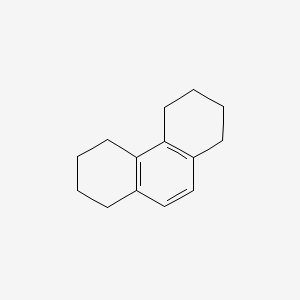

1,2,3,4,5,6,7,8-Octahydrophenanthrene

Descripción

Significance in Polycyclic Hydrocarbon Chemistry Research

The study of 1,2,3,4,5,6,7,8-octahydrophenanthrene, often referred to as symmetric octahydrophenanthrene (sym-OHP), holds a noteworthy place in the broader field of polycyclic hydrocarbon chemistry. Its significance is particularly pronounced in the context of catalytic hydrogenation and hydrocracking of phenanthrene (B1679779) and other PAHs. mdpi.commdpi.com These processes are fundamental in the upgrading of heavy crude oils and coal tars into cleaner transportation fuels. researchgate.netksu.kz The selective hydrogenation of phenanthrene can proceed through various pathways, leading to a mixture of partially and fully hydrogenated products. mdpi.commdpi.com

The formation of this compound is a key step in these complex reaction networks, and understanding the conditions that favor its formation is crucial for designing selective catalysts. mdpi.commdpi.com The selectivity towards different octahydrophenanthrene isomers, including the symmetric and asymmetric forms, is influenced by factors such as the type of catalyst (e.g., Ni-Mo, Co-Mo, precious metals), catalyst support, reaction temperature, and hydrogen pressure. mdpi.comresearchgate.net For instance, studies have shown that different catalysts exhibit varying selectivities for the hydrogenation of the terminal versus the central ring of phenanthrene, which directly impacts the distribution of octahydrophenanthrene isomers. mdpi.comresearchgate.net

Interdisciplinary Research Relevance and Scope

The unique structural and chemical properties of this compound lend it relevance in several interdisciplinary research areas. Its partially saturated, rigid framework makes it an interesting scaffold for the design of new molecules.

In the field of energy research, the catalytic dehydrogenation of this compound and other hydrogen-rich PAHs is being explored for its potential in chemical hydrogen storage. The reversible uptake and release of hydrogen are key challenges in the development of a hydrogen-based economy, and this molecule serves as a model compound for such studies.

Furthermore, the structural motif of octahydrophenanthrene is found within the core of various natural products, suggesting its potential as a synthon in the total synthesis of complex biologically active molecules. espublisher.com While direct applications are still under investigation, the fundamental studies on its synthesis and reactivity provide a basis for future explorations in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4,5,6,7,8-octahydrophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZLFGZFQTTZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC3=C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201363 | |

| Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5325-97-3 | |

| Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5325-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005325973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5325-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6,7,8-octahydrophenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4,5,6,7,8-OCTAHYDROPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JV3P6WV3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties

1,2,3,4,5,6,7,8-Octahydrophenanthrene is a colorless to white solid or liquid at room temperature. nih.gov It is characterized by its molecular formula C₁₄H₁₈ and a molecular weight of 186.29 g/mol . mdpi.comnih.gov

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈ | mdpi.comnih.gov |

| Molecular Weight | 186.29 g/mol | mdpi.comnih.gov |

| CAS Number | 5325-97-3 | mdpi.comnih.gov |

| Appearance | Colorless to white solid or liquid | nih.gov |

| Melting Point | 16-18 °C | |

| Boiling Point | 315.6 °C at 760 mmHg | |

| Density | 1.03 g/cm³ | |

| Refractive Index | 1.567 | |

| Solubility | Insoluble in water; soluble in many organic solvents. | nih.gov |

Synthesis and Manufacturing

The primary route for the synthesis of 1,2,3,4,5,6,7,8-octahydrophenanthrene is through the catalytic hydrogenation of phenanthrene (B1679779). mdpi.commdpi.comchemicalbook.com This process typically involves reacting phenanthrene with hydrogen gas under pressure and at elevated temperatures in the presence of a metal catalyst.

A variety of catalysts can be employed, with the choice of catalyst influencing the selectivity towards the desired octahydrophenanthrene isomer. Common catalysts include nickel-molybdenum (B8610338) (Ni-Mo) and cobalt-molybdenum (Co-Mo) sulfides, as well as precious metals like platinum (Pt) and palladium (Pd) supported on materials such as alumina (B75360) (Al₂O₃) or carbon. mdpi.comresearchgate.net

The reaction proceeds through a series of steps, with the initial hydrogenation typically occurring at the central 9,10-positions to form 9,10-dihydrophenanthrene (B48381). Subsequent hydrogenation of the outer rings then leads to various tetrahydro- and octahydrophenanthrene isomers. Controlling the reaction conditions, such as temperature, pressure, and catalyst type, is essential to maximize the yield of this compound. mdpi.commdpi.com

Alternative synthetic approaches have also been explored, including the cyclization of appropriately substituted cyclohexyl derivatives. rsc.orgacs.org

Advanced Structural Elucidation and Stereochemical Analysis of 1,2,3,4,5,6,7,8 Octahydrophenanthrene

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

The stereochemistry at the junction of the fused rings in hydrogenated phenanthrenes, which can be either cis or trans, significantly influences the chemical shifts of the carbon atoms, particularly the quaternary and methine carbons at the ring fusion. Although specific data for the parent 1,2,3,4,5,6,7,8-octahydrophenanthrene is not extensively published, studies on closely related derivatives provide a clear framework for these correlations.

A key study on 4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene derivatives has demonstrated the power of ¹³C NMR in assigning the stereochemistry of the ring junction. The chemical shifts of the angular methyl group and the carbons involved in the ring fusion are particularly diagnostic. For instance, in the cis-fused isomers, the angular methyl group experiences a notable downfield shift compared to the trans-fused isomers. This is attributed to the different steric and electronic environments in the two geometries.

To illustrate these principles, the following table presents the ¹³C NMR chemical shift assignments for the cis and trans isomers of 4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene.

| Carbon | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) |

|---|---|---|

| 1 | 29.9 | 34.2 |

| 2 | 26.3 | 22.6 |

| 3 | 23.2 | 20.7 |

| 4 | 37.3 | 38.3 |

| 4a | 37.9 | 41.4 |

| 4b | 143.8 | 147.5 |

| 5, 6, 7, 8 | 124.0-129.7 | 124.6-134.2 |

| 8a | 129.5 | 130.0 |

| 9 | 154.3 | 165.4 |

| 10 | 27.0 | 20.7 |

| 10a | 40.4 | 38.3 |

| CH₃ (at 4a) | 31.5 | 20.7 |

Data adapted from a study on 4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene derivatives.

These correlations, particularly the significant shielding of the angular methyl group in the trans isomer, serve as a reliable indicator for the stereochemistry of the ring junction in similar octahydrophenanthrene systems.

The flexible six-membered rings in this compound can undergo conformational changes, such as chair-chair interconversions. Variable Temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as broadening or coalescence, which provide information about the energy barriers of these conformational interchanges. nih.govbiorxiv.org

While specific VT-NMR studies on this compound are not documented in the available literature, the principles of the technique are widely applied. For molecules undergoing dynamic exchange between two or more conformations, the rate of exchange influences the appearance of the NMR spectrum. At high temperatures, if the exchange is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, the rate of exchange decreases, leading to the broadening of the signals. At the coalescence temperature, the signals for the individual conformers merge into a single broad peak. At even lower temperatures, where the exchange is slow, separate signals for each conformer can be resolved. Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy for the conformational process.

¹H NMR spectroscopy provides detailed information about the proton environment in a molecule. Chemical shifts, coupling constants (J-values), and signal multiplicities are used to assign specific protons to their positions in the structure. docbrown.infopearson.com For this compound, the aliphatic and aromatic regions of the ¹H NMR spectrum would provide distinct information. The stereochemical arrangement of the protons, particularly the axial and equatorial protons in the saturated rings, can be determined by analyzing the vicinal coupling constants. Generally, a larger coupling constant is observed between two axial protons compared to an axial-equatorial or equatorial-equatorial pair.

While ¹H NMR spectra for this compound are available in databases, a detailed analysis and assignment for its specific stereoisomers are not publicly accessible. chemicalbook.com Such an analysis would be crucial for confirming the stereochemistry and preferred conformations of the different isomers.

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. For a molecule like this compound, which can exist as different stereoisomers, obtaining a single crystal suitable for X-ray diffraction would be invaluable for unambiguously establishing its solid-state conformation and the relative configuration of its stereocenters.

However, a search of the current scientific literature and crystallographic databases reveals no publicly available crystal structure for this compound or its closely related derivatives. The successful application of this technique is contingent on the ability to grow a high-quality single crystal of the compound.

Conformational Analysis and Energetic Profiles

Specific computational studies detailing the conformational analysis and energetic profiles of this compound are not readily found in the literature. Such studies would be beneficial for understanding the molecule's flexibility and the relative populations of its different conformational states at equilibrium.

Chiral Designations and Stereoisomer Characterization

The structure of this compound possesses chiral centers at the carbon atoms where the rings are fused (C4a, C4b, C8a, and C10a in the systematic numbering of phenanthrene). This gives rise to the possibility of several stereoisomers, including enantiomers and diastereomers. The specific arrangement of atoms in space for each stereoisomer is described by chiral designations such as (R) and (S) at each chiral center.

The synthesis and characterization of individual stereoisomers of this compound are not well-documented in the available scientific literature. The separation of these stereoisomers, for instance, through chiral chromatography, and their individual characterization would be necessary to fully understand the stereochemical landscape of this compound.

Based on a thorough review of the available scientific literature, there is currently insufficient specific data to generate a detailed article on the biological and medicinal applications of This compound that adheres to the requested outline.

The provided search results primarily contain general information about the compound's chemical and physical properties, such as its molecular formula (C₁₄H₁₈), molecular weight (186.29 g/mol ), and CAS registry number (5325-97-3). nih.govnist.govfishersci.ca

While the broader class of phenanthrene (B1679779) derivatives has been a subject of extensive research in medicinal chemistry, showing potential in areas like anticancer and antimicrobial therapies, these findings are related to more complex molecules and cannot be directly attributed to the specific, unsubstituted scaffold of this compound. nih.govnih.govnih.govresearchgate.net

For instance, studies on phenanthrene derivatives have explored their ability to inhibit cancer cell growth and disrupt bacterial membranes. nih.govresearchgate.net Research into compounds like phenanthrene-based tylophorine-1 (PBT-1) derivatives has shown antiproliferative activities, and other derivatives have been investigated for inducing apoptosis through various cellular pathways. nih.govmdpi.com However, this body of research does not specifically name or test this compound for the detailed mechanisms outlined, such as:

Inhibition of cancer cell proliferation and specific cell cycle interference.

Induction of apoptosis via the caspase pathway.

Selective cytotoxicity related to ion transporter modulation.

Direct disruption of bacterial cell membranes.

Therefore, a scientifically accurate article focusing solely on this compound with the specified detailed subsections cannot be constructed from the current body of evidence.

Antimicrobial Activity and Mechanisms

Inhibition of Essential Cellular Processes

Research into the direct inhibitory effects of this compound on essential cellular processes in human or animal cell lines is not extensively documented in publicly available literature. However, studies on closely related derivatives provide some insight into the potential bioactivity of the octahydrophenanthrene scaffold.

A naturally occurring derivative, (1S,2R)-2,8,8-trimethyl-2-vinyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-1,9,10-triol, also known as Diplopimarane, has been isolated and studied. researchgate.netacs.org This compound demonstrated moderate zootoxicity against Artemia salina (brine shrimp). researchgate.netacs.orgresearchgate.net Furthermore, some of its synthetic derivatives were also active against A. salina at a concentration of 200 μg/mL. researchgate.netacs.orgacs.org Another derivative, this compound-9-carbaldehyde, has been noted as a potential anticancer agent, although detailed studies on its mechanism of action are not specified. cymitquimica.com

Flow cytometric analysis of other related, but structurally different, hydrogenated phenanthrene derivatives has suggested that they can inhibit cell proliferation in part by inducing apoptosis. acs.org

Table 1: Bioactivity of Diplopimarane and its Derivatives

| Compound/Derivative | Test Organism/Assay | Activity Noted | Concentration | Citation |

|---|---|---|---|---|

| Diplopimarane | Artemia salina | Moderate zootoxicity | Not specified | researchgate.netacs.orgresearchgate.net |

| Diplopimarane Derivatives (2 and 6) | Artemia salina | Active | 200 μg/mL | researchgate.netacs.orgacs.org |

| Diplopimarane | Tomato cuttings | Remarkable phytotoxicity | Not specified | researchgate.netacs.orgacs.org |

Neuroprotective Potential and Associated Biochemical Pathways

There is currently a lack of specific research findings in the public domain regarding the neuroprotective potential of this compound and its associated biochemical pathways. While a 1935 study mentions the synthesis of amino alcohols derived from this compound, it does not provide data on their biological activities, including any neuroprotective effects. acs.org

Antioxidant Properties and Free Radical Scavenging

The antioxidant potential of this compound has been suggested through its application in industrial settings. Studies have shown that it can inhibit the thermal deterioration of lubricating oil. acs.org This inhibitory effect is attributed to the hydrogen-donating properties of the hydroaromatic structure, which allows it to function as a radical scavenger. acs.org

Furthermore, the derivative (1S,2R)-2,8,8-trimethyl-2-vinyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-1,9,10-triol (Diplopimarane) has been shown to exhibit DPPH radical scavenging activity, with a potency comparable to the standard antioxidant, ascorbic acid. acs.org

Structure-Activity Relationship (SAR) Studies of Derivatives

Detailed Structure-Activity Relationship (SAR) studies focusing specifically on derivatives of this compound are limited. However, preliminary insights can be drawn from studies on its derivatives.

Research on Diplopimarane, a triol derivative of trimethyl-vinyl-octahydrophenanthrene, and its synthetic modifications provides a basis for initial SAR considerations. researchgate.netacs.org The study demonstrated that Diplopimarane itself has phytotoxic and zootoxic activities. researchgate.netacs.orgacs.org The testing of its derivatives showed that modifications to the core structure influence bioactivity, as some derivatives retained activity against Artemia salina and on tomato cuttings while others did not, though a detailed SAR was not concluded. researchgate.netacs.org

Materials Science Applications

Integration into Polymer Synthesis for Enhanced Material Properties

Currently, there is no specific information available in the scientific literature detailing the integration of this compound as a monomer or additive in polymer synthesis for the purpose of enhancing material properties. The compound is primarily mentioned in the context of being a product of the catalytic hydrotreatment or hydrocracking of phenanthrene, a component of tar-type compounds. mdpi.commdpi.comunirioja.es These processes are relevant to fuel and chemical feedstock production rather than materials science applications involving polymers. mdpi.commdpi.com

Development of Nanocomposite Materials

Research into the direct incorporation of this compound into nanocomposite materials is not extensively documented in current literature. However, the broader class of phenanthrene derivatives is utilized in creating functional nanomaterials. For instance, various dipyridyl donors, including those based on phenanthrene, have been employed in the self-assembly of diverse molecular architectures. nih.gov These structures demonstrate the potential of the phenanthrene core as a building block in complex materials.

Conversely, nanocomposites are frequently developed for the remediation of environments contaminated with the parent compound, phenanthrene. For example, nano-TiO2/CNT (titanium dioxide/carbon nanotube) composites have been used as catalysts in the synthesis of 1,8-dioxo-octahydroxanthene derivatives, which are themselves complex structures derived from reactions involving compounds related to the phenanthrene family. chemrevlett.com Furthermore, magnetic core-shell Fe3O4 nanoparticles have demonstrated effectiveness as adsorbents for removing various PAHs, including phenanthrene, from water. mdpi.com While these applications focus on the degradation or synthesis of related compounds rather than the direct use of this compound, they highlight the relevance of the phenanthrene chemical family in the field of nanocomposite materials.

Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry explores the assembly of molecules into larger, ordered structures. The unique geometry of the phenanthrene core makes it a valuable component in the design of such assemblies.

While direct research on the self-assembly of this compound into molecular cages is limited, studies on phenanthrene derivatives provide significant insights into the potential of this chemical scaffold. For example, phenanthrene donors have been reacted with arene-Ru(II) acceptors to self-assemble into molecular bowls. nih.gov This process involves stirring the components in a solvent mixture to obtain a clear solution, followed by precipitation to yield the final crystalline structure. nih.gov

Exploitation of Non-Covalent Interactions in Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, rather than traditional covalent bonds. fortunejournals.comwikipedia.org These interactions, which include hydrogen bonding, van der Waals forces, hydrophobic effects, and π-π interactions, are fundamental to molecular recognition, where a "host" molecule selectively binds a "guest" molecule. fortunejournals.comnumberanalytics.com The process is often likened to a lock-and-key mechanism, where the host possesses a cavity or binding site complementary to the guest. fortunejournals.com

The this compound molecule, due to its size, shape, and pronounced hydrophobicity, is an ideal candidate for acting as a guest in various host-guest systems. Its non-polar nature makes it well-suited for inclusion within the hydrophobic cavities of macrocyclic hosts, such as cyclodextrins or calixarenes, when in aqueous environments.

The primary driving forces for the encapsulation of a hydrophobic guest like octahydrophenanthrene are the hydrophobic effect and van der Waals interactions. wikipedia.orgnih.gov When the guest molecule enters the host's cavity, it displaces high-energy water molecules, leading to a thermodynamically favorable state. nih.gov The snug fit of the guest within the host's cavity maximizes the contact surface area, enhancing the stabilizing van der Waals forces. numberanalytics.com

The table below outlines the key non-covalent interactions and the corresponding molecular components involved in the theoretical inclusion of this compound in a host-guest complex.

| Non-Covalent Interaction | Host Component (Example) | Guest Component | Driving Force |

| Hydrophobic Effect | Hydrophobic inner cavity (e.g., Cyclodextrin) | Entire octahydrophenanthrene molecule | Release of high-energy water molecules from the host cavity. |

| Van der Waals Forces | Inner surface of host cavity | Outer surface of octahydrophenanthrene | Temporary fluctuations in electron density creating induced dipoles. |

| C–H⋯π Interactions | Aromatic panels of host (e.g., Calixarene) | C-H bonds of the saturated rings of octahydrophenanthrene | Interaction between electron-rich π-system of the host and C-H bonds of the guest. |

This interactive table summarizes the non-covalent forces that govern the formation of host-guest complexes with this compound.

While specific studies detailing the host-guest chemistry of this compound are specialized, the principles derived from studies on similar polyaromatic hydrocarbons (PAHs) are directly applicable. nih.gov Research into these systems is crucial for developing applications in areas like molecular sensing, targeted drug delivery, and the creation of novel supramolecular materials. fortunejournals.com

Organic Synthesis and Natural Product Chemistry

The rigid tricyclic core of this compound serves as a versatile platform in organic synthesis. espublisher.comespublisher.com Its structure is embedded within numerous complex natural products, and its synthetic derivatives are pivotal intermediates for constructing larger, more intricate molecular architectures.

As a partially hydrogenated aromatic system, this compound is a direct precursor to its fully aromatized counterpart, phenanthrene. The conversion can be readily achieved through catalytic dehydrogenation, a common strategy in organic synthesis to create aromatic systems from saturated or partially saturated cyclic precursors. This process typically involves heating the substrate in the presence of a catalyst such as palladium on carbon (Pd/C) or sulfur.

Furthermore, the octahydrophenanthrene scaffold can be utilized in more complex synthetic sequences. For instance, palladium-catalyzed reactions, such as the Heck reaction, have been developed to synthesize various phenanthrene derivatives, including octahydrophenanthrene itself, from simpler starting materials. espublisher.comespublisher.comespublisher.com These methodologies highlight the synthetic accessibility and importance of the octahydrophenanthrene core, which can then be elaborated or aromatized to yield a wide range of polycyclic aromatic hydrocarbons for materials science and chemical research.

The following table summarizes the transformation of octahydrophenanthrene into more complex aromatic systems.

| Precursor | Reaction Type | Potential Product(s) | Significance |

| This compound | Catalytic Dehydrogenation | Phenanthrene | Access to a fundamental polycyclic aromatic hydrocarbon. |

| Substituted Octahydrophenanthrenes | Dehydrogenation / Annulation | Substituted Phenanthrenes, Benzophenanthrenes | Building blocks for advanced materials and dyes. |

| Octahydrophenanthrene Derivatives | Multi-step Synthesis | Higher PAHs (e.g., Tetracene derivatives) | Creation of complex, conjugated systems for organic electronics. |

This table illustrates the role of this compound as a foundational starting material in the synthesis of larger polycyclic aromatic hydrocarbons.

The structural similarity of the octahydrophenanthrene core to the C- and D-rings of steroids and the tricyclic framework of diterpenes makes it an invaluable synthon in natural product synthesis. espublisher.compublish.csiro.au A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The rigid, pre-formed ring system of octahydrophenanthrene significantly simplifies the construction of these complex biomolecules.

Research has demonstrated the synthesis of various octahydrophenanthrene analogues to study the mechanisms of acid-catalyzed cyclization reactions that are crucial for forming tricyclic diterpenoids. publish.csiro.auresearchgate.net In some cases, these synthetic studies aim to clarify the stereochemistry and potential molecular rearrangements that occur during the biosynthesis of these natural products. publish.csiro.au It has been explicitly noted that the 1,2,3,4,4a,9,10,10a-octahydrophenanthrene structure is the core of various natural products, including the diterpene totarol and the tricyclic hydrocarbon podocarpa-8,11,13-triene. espublisher.com This underscores its role as a key building block for accessing these biologically important classes of compounds.

| Synthon Framework | Target Natural Product Class | Example Core Structures |

| This compound | Diterpenes | Podocarpa-8,11,13-triene, Totarol |

| Substituted Octahydrophenanthrenes | Steroids | Models for steroid A/B/C ring systems |

This interactive table showcases the application of the octahydrophenanthrene framework as a key synthon in the synthesis of complex natural products.

In medicinal chemistry, conformational restriction is a powerful strategy used to improve the potency and selectivity of bioactive molecules. nih.govunina.it By locking a flexible molecule into a specific three-dimensional shape, it is more likely to fit optimally into the binding site of its biological target, such as an enzyme or receptor. nih.gov The rigid, well-defined structure of this compound makes it an excellent scaffold for applying this principle.

Recent research has focused on synthesizing derivatives of the octahydrophenanthrene framework to create novel therapeutic agents. For example, new hydrogenated phenanthrene glycosides have been isolated and shown to possess dipeptidyl peptidase IV (DPP-IV) inhibitory activity, suggesting their potential as treatments for diabetes. acs.org In these molecules, the hydrogenated phenanthrene core provides a rigid anchor for the sugar moieties, and molecular docking studies have been used to understand their binding to the DPP-IV enzyme. acs.org

Furthermore, a patent has been filed for bis-octahydrophenanthrene carboxamide derivatives designed to act as Liver X Receptor (LXR) agonists. google.com LXRs are important targets for diseases related to metabolism and inflammation. The use of the octahydrophenanthrene scaffold in these patented compounds demonstrates its value in generating conformationally restricted molecules with specific and potentially therapeutic biological activities.

| Octahydrophenanthrene-Based Scaffold | Biological Target | Potential Therapeutic Application | Research Finding |

| Hydrogenated Phenanthrene Glycosides | Dipeptidyl Peptidase IV (DPP-IV) | Diabetes Management | Certain compounds demonstrated mild-to-moderate DPP-IV inhibitory effects. acs.org |

| Bis-octahydrophenanthrene Carboxamides | Liver X Receptor (LXR) | Metabolic and Inflammatory Diseases | Patented as novel LXR agonists. google.com |

This data table summarizes research findings on bioactive molecules developed using the conformationally restricted this compound scaffold.

Research Applications

Application in Materials Science

The rigid, partially saturated framework of this compound makes it a potential building block for novel organic materials. Although specific applications are not yet widely reported, its structural similarity to other polycyclic hydrocarbons that have been incorporated into liquid crystals and organic electronic materials suggests that derivatives of sym-octahydrophenanthrene could be explored for similar purposes. The ability to functionalize the aromatic ring allows for the tuning of its electronic and physical properties, which is a key aspect in the design of new materials.

Application in Pharmaceutical Research

The phenanthrene (B1679779) nucleus is a common scaffold in a variety of biologically active natural products and synthetic drugs. researchgate.net The partially hydrogenated phenanthrene core, as present in this compound, offers a three-dimensional structure that can be of interest in medicinal chemistry for the development of new therapeutic agents. By serving as a rigid scaffold, it allows for the precise spatial arrangement of pharmacophoric groups. While there is extensive research on the biological activities of various phenanthrene derivatives, specific studies focusing on the pharmaceutical applications of this compound as a primary scaffold are limited. However, its role as a key intermediate in the synthesis of more complex, biologically active molecules remains an area of potential. espublisher.comrsc.org

Catalytic Hydrogenation Strategies

Catalytic hydrogenation of phenanthrene is a primary route for the production of its saturated derivatives, including octahydrophenanthrenes and the fully saturated perhydrophenanthrene. The efficiency and selectivity of this process are highly dependent on the catalyst and reaction conditions.

Noble Metal Catalysis (e.g., Palladium, Platinum)

Noble metals, particularly palladium (Pd) and platinum (Pt), are highly effective catalysts for the hydrogenation of aromatic compounds. nih.gov They are prized for their high activity, which allows for reactions to proceed under milder conditions compared to other catalysts. nih.govnih.gov For instance, a dual noble metal catalyst, Pt-Pd supported on alumina (B75360) (Pt-Pd/Al₂O₃), has demonstrated superior performance in phenanthrene hydrogenation compared to conventional hydrotreating catalysts like cobalt-molybdenum (Co-Mo). nih.gov

The hydrogenation of phenanthrene over noble metal catalysts typically proceeds in a stepwise manner. The initial products are di- and tetrahydrophenanthrene isomers, followed by the formation of octahydrophenanthrene isomers, and finally perhydrophenanthrene. researchgate.net Studies have shown that with a Pt-Pd/Al₂O₃ catalyst at approximately 300°C, the main product can be perhydrophenanthrene, indicating a high degree of saturation. nih.gov Noble metal catalysts on various supports like alumina (Al₂O₃) and titania (TiO₂) have been found to be significantly more active than conventional NiMo/Al₂O₃ catalysts for naphthalene (B1677914) hydrogenation, a related process, even at lower temperatures (e.g., 200°C). thieme-connect.de However, the high cost and susceptibility to poisoning, particularly by sulfur compounds, are notable drawbacks. nih.govthieme-connect.de

Non-Noble Metal Catalysis (e.g., Nickel/Nickel Aluminates)

To overcome the cost limitations of noble metals, significant research has been directed towards developing efficient non-noble metal catalysts. acs.orgacs.orgacs.org Nickel-based catalysts are a promising alternative due to their excellent ability to dissociate hydrogen. nih.gov However, traditional nickel catalysts, such as Ni/Al₂O₃, often struggle to achieve high selectivity towards fully saturated products like perhydrophenanthrene from phenanthrene, even with high conversion rates. nih.gov

Optimization of Reaction Conditions for Saturation

Achieving complete saturation of phenanthrene to perhydrophenanthrene is a challenge due to steric hindrance and the competitive adsorption of partially hydrogenated intermediates. nih.govrsc.org The conversion of symmetric-octahydrophenanthrene to perhydrophenanthrene is considered the rate-determining step. rsc.org Optimizing reaction conditions is crucial for maximizing the yield of the desired saturated products.

Key parameters that influence the hydrogenation process include temperature, hydrogen pressure, and space velocity. researchgate.net

Temperature: Higher temperatures generally increase reaction rates, but can also lead to undesirable side reactions or catalyst deactivation. For Ni/NiAlOₓ catalysts, an optimal temperature of 300°C has been identified for achieving high selectivity to perhydrophenanthrene. nih.govrsc.org

Hydrogen Pressure: Increased hydrogen pressure favors the hydrogenation equilibrium and can enhance the rate of saturation. researchgate.net For instance, in Ni/NiAlOₓ catalyzed reactions, a pressure of 5.0 MPa of H₂ is effectively used. nih.govrsc.org Similarly, studies on naphthalene hydrogenation show that increasing pressure from 3 to 7 MPa significantly boosts the selectivity towards the fully saturated decalin.

Catalyst Deactivation: Catalyst stability is a critical factor. Deactivation can occur through coking or poisoning. researchgate.net The choice of catalyst and reaction conditions must balance activity with longevity. The development of poison-resistant catalysts, such as amorphous non-noble metal catalysts, is an active area of research.

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Key Finding | Reference |

|---|---|---|---|---|---|

| Pt-Pd | Al₂O₃ | ~300 | 5.0 | High selectivity towards perhydrophenanthrene (PHP). | nih.gov |

| Ni/NiAlOₓ-650 | - | 300 | 5.0 | Initial selectivity of perhydrophenanthrene (PHP) at 98%. | rsc.org |

| NiMo | Al₂O₃ | 345 | 7.0 | Effective for partial hydrogenation, but complete saturation is challenging. | |

| CoMo | Al₂O₃ | 350 | 6.8 | Primarily produces partially hydrogenated products. |

Cascade and Domino Reactions

Cascade, or domino, reactions offer a powerful strategy for synthesizing complex molecules like phenanthrene derivatives in a highly efficient manner. These processes involve multiple bond-forming events in a single pot, reducing the need for intermediate purification steps and minimizing waste.

Palladium-Catalyzed Heck Reactions and Subsequent Transformations

The Palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, enabling the coupling of aryl or vinyl halides with alkenes. This methodology has been ingeniously applied to the synthesis of the phenanthrene core structure. A novel approach involves a palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction. This strategy allows for the synthesis of various phenanthrene derivatives, including 9,10-dihydrophenanthrene (B48381) and even 1,2,3,4,4a,9,10,10a-octahydrophenanthrene, by carefully selecting the starting materials.

The general mechanism of the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. In the context of phenanthrene synthesis, an intramolecular Heck reaction can be employed to form one of the fused rings. For example, a suitably designed precursor with an aryl halide and an alkene moiety can undergo a ring-closing reaction to build the phenanthrene skeleton. This approach highlights the versatility of palladium catalysis in constructing complex polycyclic systems.

Intramolecular Oxidative Arylation Protocols

A more recent and atom-economical approach involves the direct intramolecular coupling of two C-H bonds, known as oxidative arylation. This method avoids the need for pre-functionalized starting materials like halides. Palladium catalysis is also central to these transformations, which typically require an oxidant to facilitate the catalytic cycle. rsc.org

In these protocols, a Pd(II) catalyst can activate a C-H bond on one part of a molecule to form a cyclometalated intermediate. This intermediate then reacts with another C-H bond within the same molecule, leading to the formation of a new C-C bond and a reduced Pd(0) species. An oxidant is required to regenerate the active Pd(II) catalyst. This strategy has been used to synthesize a variety of fused ring systems. For instance, palladium-catalyzed intramolecular C-H arylation has been successfully applied to create phenanthridinones and dibenzo-α-pyrones, which are structurally related to the phenanthrene framework.

Gold-Catalyzed Acyloxy Migration/Cyclization Cascades

Gold(I) catalysis has emerged as a powerful tool for activating alkynes, enabling complex molecular transformations. chemrxiv.org A particularly effective strategy for constructing polycyclic systems involves a domino sequence initiated by a 1,3-acyloxy migration, followed by a cyclization event. chemrxiv.orgrsc.org In this methodology, propargylic esters are employed as starting materials. The gold(I) catalyst coordinates to the alkyne, rendering it susceptible to intramolecular nucleophilic attack by the carbonyl oxygen of the ester group. utas.edu.au

This initial step triggers a 1,3-migration of the acyloxy group, leading to the formation of a highly reactive allene (B1206475) or gold carbene intermediate. utas.edu.aunih.gov This intermediate can then undergo a variety of subsequent cyclization reactions. For instance, in the synthesis of phenanthrene-based polycycles, o-alkenyl-o'-alkynylbiaryls are used as precursors. researchgate.net The gold-catalyzed cyclization of these substrates, often in the presence of a nucleophile like an alcohol, yields functionalized dihydrophenanthrenes. researchgate.netresearchgate.net The process can also be performed intramolecularly to create more complex, fused heterocyclic systems. researchgate.net

The general mechanism for these cascade reactions adds significant molecular complexity in a single, atom-economical step, furnishing densely functionalized cyclic structures. rsc.org

Table 1: Examples of Gold(I)-Catalyzed Cyclization for Phenanthrene-Based Scaffolds

| Catalyst System | Starting Material Type | Key Transformation | Product Type |

| Au(I) Complexes | Chiral 1,3-enyne aldehydes with propargylic acetates | 1,3-Acyloxy migration / Nazarov cyclization / Aldol addition | Densely functionalized bicyclo[3.3.0]octenones |

| PPhAuNTf₂, JohnPhosAu(MeCN)SbF₆ | o-Alkenyl-o'-alkynylbiaryls with alcohols | Alkoxycyclization | Alkoxy-functionalized dihydrophenanthrenes |

| JohnPhosAu(MeCN)SbF₆ | o-Methoxyvinyl-o'-alkynylbiaryls with aryl substituents | Intramolecular alkoxycyclization / Friedel-Crafts reaction | Benzo[b]triphenylenes |

This table summarizes reaction types inspired by gold-catalyzed cascade principles that are applicable to the synthesis of complex cyclic systems. rsc.orgresearchgate.net

Isochromenylium (B1241065) Tetrafluoroborate and Bifunctional Styrene (B11656) Approaches

An efficient and mild methodology for synthesizing octahydrophenanthrene derivatives involves the cascade reaction of isochromenylium tetrafluoroborates with bifunctional styrenes. acs.org This approach is notable for proceeding under catalyst-free conditions and facilitating multiple bond formations in a single step. acs.org

The reaction is initiated by an intermolecular oxa-[4+2] cycloaddition between the isochromenylium salt and the styrene derivative. This is followed by a nucleophilic addition of the solvent, such as acetonitrile, and is terminated by an intramolecular Friedel-Crafts reaction to construct the final polycyclic framework. acs.org This method provides a direct route to benzo[c]phenanthridine (B1199836) analogues and other complex phenanthrene-based structures. acs.org The use of stable isochromenylium salts and readily available styrenes makes this a practical and versatile synthetic strategy. acs.org

Stereoselective and Stereocontrolled Synthesis

The biological activity and material properties of octahydrophenanthrene derivatives are often highly dependent on their three-dimensional structure. Therefore, the development of stereoselective and stereocontrolled synthetic methods is of paramount importance. These methods aim to control the precise spatial arrangement of atoms, particularly at the ring junctions and at any newly formed stereocenters.

Control of Ring Junction Stereochemistry (e.g., A/B and B/C)

Controlling the stereochemistry at the junctions where the rings of the octahydrophenanthrene core are fused (the A/B and B/C ring junctions) is a critical challenge in its synthesis. The relative orientation of these rings can be either cis or trans, leading to significantly different molecular shapes. Strategies to control this aspect often rely on exploiting non-covalent interactions during the key bond-forming steps. nih.gov

For example, the choice of reaction conditions, such as using a basic versus a Lewis acidic medium, can reverse the facial selectivity of a Michael reaction at a prochiral attached-ring bridgehead. nih.gov This stereodivergence is attributed to the differential engagement of specific rotational isomers of the ring system under different catalytic conditions, allowing for the selective synthesis of a desired diastereomer. nih.gov Such precise control is crucial for constructing the specific stereochemical architecture required in complex natural product synthesis.

Diastereoselective Synthesis of Functionalized Derivatives

Beyond the ring junctions, many synthetic targets require the installation of multiple functional groups with specific relative stereochemistry. Diastereoselective reactions are employed to achieve this control. One powerful method is the inverse-electron-demand aza-Diels-Alder (IEDDA) reaction. rsc.org

For instance, a base-promoted, catalyst-free IEDDA reaction between in situ-generated azoalkenes and 3-vinylindoles can produce structurally important tetrahydropyridazines with high diastereoselectivity (>20:1 dr). rsc.org While this example produces a nitrogen-containing heterocycle, the principle of using cycloaddition reactions to set multiple stereocenters in a predictable manner is a cornerstone of modern organic synthesis and is applicable to the construction of highly functionalized carbocyclic cores like octahydrophenanthrene. rsc.orgresearchgate.net

Strategies for Complex Molecular Architectures and Natural Product Cores

The this compound skeleton is a key building block for a wide range of complex molecules, including many natural products with potent biological activities. espublisher.comnih.gov For example, octahydrophenanthrene-2,7-diol analogues have been identified as dissociated agonists of the glucocorticoid receptor, highlighting the therapeutic potential of this structural class. acs.org

Synthetic strategies often target the octahydrophenanthrene core early in the synthesis, which is then elaborated through further functionalization. nih.gov Palladium-catalyzed reactions, such as the Heck reaction, have been developed to construct the octahydrophenanthrene ring system, which can then be used to generate a large variety of derivatives for industrial and biomedical applications. espublisher.comespublisher.com The ability to access this core structure allows chemists to then build the additional complexity required for natural products like anthracyclines or other polyketide-derived compounds. nih.gov

Derivatization and Functionalization Strategies

Once the core this compound structure is assembled, subsequent derivatization and functionalization are often necessary to achieve the desired properties of the target molecule. A variety of methods are available for this purpose.

Palladium-catalyzed cross-coupling reactions are particularly versatile. espublisher.com For example, a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction has been used to synthesize not only the octahydrophenanthrene core but also various alkylated phenanthrene derivatives. espublisher.comresearchgate.net This approach allows for the introduction of one or two alkyl groups onto the newly formed aromatic ring of the phenanthrene system. espublisher.com

Diels-Alder reactions also serve as a powerful tool for functionalization. The reaction of bicyclic dienes, which can be considered precursors or analogues to parts of the octahydrophenanthrene system, with various dienophiles leads to the formation of highly functionalized polycyclic structures. researchgate.net These annulation methods provide a stereospecific route to novel and structurally diverse derivatives, expanding the chemical space accessible from the core skeleton.

Hydroxylation and Oxidation of Octahydrophenanthrene Systems

The introduction of hydroxyl groups and the oxidation of the octahydrophenanthrene core are key transformations for creating derivatives with altered polarity and further functionalization potential. These reactions can target either the aromatic or the alicyclic portions of the molecule.

Hydroxylation: The controlled addition of hydroxyl (-OH) groups, known as hydroxylation, can be achieved through several methods, primarily targeting any residual unsaturation within the octahydrophenanthrene framework or by direct C-H bond oxidation.

Syn-Dihydroxylation: For octahydrophenanthrene precursors that possess a double bond, syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orgkhanacademy.org These reactions proceed through a concerted mechanism involving a cyclic intermediate, resulting in the addition of two hydroxyl groups to the same face of the double bond. libretexts.orgkhanacademy.org The reaction with OsO₄ is generally higher yielding and more reliable, though it is more expensive and toxic.

Anti-Dihydroxylation: The complementary anti-dihydroxylation, where hydroxyl groups are added to opposite faces of a double bond, is typically achieved in a two-step process. libretexts.org First, the alkene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. youtube.com Subsequent acid-catalyzed ring-opening of the epoxide with water yields the trans-diol. libretexts.orgyoutube.com

C-H Bond Hydroxylation: Direct hydroxylation of the saturated C-H bonds of the octahydrophenanthrene rings is a more challenging but powerful strategy. scripps.edu This approach avoids the need for pre-existing functional groups. Systems involving transition metal catalysts or powerful oxidizing agents like dioxiranes can achieve this transformation, though controlling regioselectivity among the various secondary and tertiary C-H bonds can be difficult. scripps.edu

Oxidation: Beyond simple hydroxylation, the octahydrophenanthrene system can undergo further oxidation to introduce other oxygen-containing functional groups. The specific outcome depends on the oxidizing agent and the reaction conditions. For instance, stronger oxidation of a hydroxylated derivative could lead to the formation of ketones. If the starting octahydrophenanthrene derivative has benzylic protons, these can be susceptible to oxidation to form carbonyl groups under appropriate conditions.

The table below summarizes common methods for the hydroxylation of alkene precursors to octahydrophenanthrene diols.

Table 1: Reagents for Alkene Hydroxylation

| Transformation | Reagent(s) | Stereochemistry |

|---|---|---|

| Syn-Dihydroxylation | 1. Osmium Tetroxide (OsO₄) 2. N-Methylmorpholine N-oxide (NMO) or NaHSO₃/H₂O | Syn |

| Syn-Dihydroxylation | Potassium Permanganate (KMnO₄), cold, basic | Syn |

Introduction of Diverse Functional Groups via Substitution

The functionalization of the this compound skeleton via substitution reactions allows for the attachment of a wide array of chemical moieties, significantly expanding its chemical diversity. rsc.org These reactions can be directed towards either the aromatic ring or the saturated cyclohexyl rings.

Aromatic Substitution: The central benzene (B151609) ring of the octahydrophenanthrene core is amenable to electrophilic aromatic substitution, although the saturated rings can influence its reactivity. Standard procedures can be adapted to introduce various functional groups:

Halogenation: Introduction of halogens (e.g., -Cl, -Br) can be achieved using elemental halogens in the presence of a Lewis acid catalyst.

Nitration: The nitro group (-NO₂), a versatile precursor to amines, can be installed using a mixture of nitric acid and sulfuric acid.

Acylation: Friedel-Crafts acylation with an acyl halide or anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl₃) attaches a ketone group to the aromatic ring.

Substitution on the Alicyclic Rings: Functionalizing the saturated portion of the molecule typically involves free-radical substitution or the conversion of hydroxyl groups (introduced as per section 2.4.1) into better leaving groups for nucleophilic substitution. For example, a hydroxyl group can be converted to a tosylate, which can then be displaced by various nucleophiles to introduce azides, cyanides, or other functional groups.

A powerful method for introducing nitrogen-based functional groups is the Fukuyama-Mitsunobu reaction, which can be used for the N-alkylation of sulfonamides followed by deprotection to yield secondary amines. researchgate.net This provides a route to introduce alkyl chains carrying other functionalities. researchgate.net

The table below outlines some examples of functional group introductions.

Table 2: Examples of Functional Group Substitution Reactions

| Reaction Type | Reagent(s) | Functional Group Introduced |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR (Ketone) |

| N-Alkylation (via alcohol) | 1. TsCl, Pyridine 2. Nucleophile (e.g., NaN₃) | -N₃ (Azide) |

Synthesis of Aza- and Epoxy-Octahydrophenanthrene Analogs

Replacing carbon atoms with heteroatoms or introducing strained rings fundamentally alters the electronic and steric properties of the octahydrophenanthrene scaffold.

Synthesis of Aza-Octahydrophenanthrene Analogs: The incorporation of a nitrogen atom into the polycyclic framework creates an aza-analog. beilstein-journals.orgepa.gov The synthesis of these structures often involves multi-step sequences. One common strategy is the construction of a nitrogen-containing ring onto a pre-existing carbocyclic precursor. For example, photocatalyzed intramolecular radical cyclization can be a powerful tool for forming the C-C or C-N bonds necessary to build the aza-aromatic core of phenanthridine-like structures. beilstein-journals.org Synthetic routes have been developed for hydroxylated aza-analogs of other complex polycyclic systems, which often involve the sequential displacement of leaving groups with nitrogen nucleophiles like substituted hydrazines and amines. epa.gov These general strategies could be adapted to octahydrophenanthrene precursors.

Synthesis of Epoxy-Octahydrophenanthrene Analogs: The introduction of an epoxide (oxirane) ring is a key transformation that provides a versatile intermediate for further synthetic manipulations. imist.ma Epoxides are typically synthesized by the oxidation of a double bond. mdpi.com

The most common method for the epoxidation of an alkene is the reaction with a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. youtube.commdpi.com The reaction is generally stereospecific, with the geometry of the starting alkene being retained in the product epoxide. For an octahydrophenanthrene precursor containing a double bond, treatment with m-CPBA in an inert solvent like dichloromethane (B109758) would yield the corresponding epoxy-octahydrophenanthrene. mdpi.com These epoxides are valuable synthetic intermediates as they can be opened by a variety of nucleophiles to introduce a range of functional groups in a stereocontrolled manner. libretexts.org

The table below highlights key synthetic approaches for these analogs.

Table 3: Synthetic Approaches to Aza- and Epoxy- Analogs

| Target Analog | Synthetic Method | Key Reagents |

|---|---|---|

| Aza-Analog | Intramolecular Radical Cyclization | Visible Light Photocatalyst |

| Aza-Analog | Nucleophilic Substitution | Hydrazines, Amines |

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of this compound are diverse, with the primary transformations involving hydrogenation, dehydrogenation, and isomerization. In the context of hydrotreating, this compound is a key intermediate in the complete saturation of phenanthrene. A typical reaction network for the hydrogenation of phenanthrene shows the formation of various partially hydrogenated species, including 9,10-dihydrophenanthrene (DIPHE), 1,2,3,4-tetrahydrophenanthrene (TETPHE), and both symmetric (sym-OHP) and asymmetric (asym-OHP) octahydrophenanthrenes, ultimately leading to perhydrophenanthrene (PHP). researchgate.netdiva-portal.org The specific pathways and the distribution of intermediates are highly dependent on the catalyst and reaction conditions. For instance, under certain catalytic conditions, this compound can undergo dehydrogenation to produce tetrahydrophenanthrene and dihydrophenanthrene. nih.gov

Catalytic Reaction Mechanisms (e.g., Carbenoid Insertion)

Studies on Ni/NiAlOx catalysts have shown that the electronic state of the nickel active sites plays a crucial role. An electron-deficient state of Ni, stabilized by the nickel aluminate structure, has been found to enhance the hydrogenation performance by mitigating the strong adsorption of the aromatic ring, which can hinder the reaction. nih.gov The mechanism involves the activation of hydrogen on the metallic sites of the catalyst and its subsequent transfer to the adsorbed octahydrophenanthrene molecule.

Cyclialkylation and Cyclization Mechanisms

The synthesis of the this compound skeleton often involves cyclization reactions. One of the early methods involved the formation of 2-β-phenylethylcyclohexanol from the reaction of β-phenylethylmagnesium bromide with cyclohexene oxide, followed by oxidation to the corresponding ketone and subsequent cyclization. rsc.org More contemporary methods have been developed for the synthesis of octahydrophenanthrene derivatives. rsc.org However, detailed mechanistic studies on the use of this compound itself as a substrate in further cyclialkylation or cyclization reactions are not extensively documented in the available literature.

Isomerization Reaction Mechanisms (e.g., Ring-Shift Isomerization to Octahydroanthracene)

The ring-shift isomerization of this compound (sym-OHP) to its isomer 1,2,3,4,5,6,7,8-octahydroanthracene (sym-OHA) is a transformation of industrial interest, as anthracene and its derivatives have broader applications than phenanthrene. espublisher.com This reaction is typically catalyzed by acidic materials such as metal halides or zeolites. espublisher.com

Computational studies using ONIOM(DFT:UFF) and DFT approaches have elucidated the mechanistic details of this isomerization when catalyzed by acidic zeolites like Mordenite (MOR) and Faujasite (FAU). espublisher.com Two primary mechanisms have been proposed: a "five-membered ring" mechanism and a "six-membered ring" mechanism. The "five-membered ring" mechanism, which proceeds through carbocation rearrangement via a 1-2 migration, has been shown to be kinetically more favorable than the "six-membered ring" mechanism that would involve Friedel-Crafts type reactions. espublisher.com

The strength of the Brønsted acid sites in the zeolite catalyst significantly impacts the reaction rate, with stronger acid sites leading to higher catalytic activity. espublisher.com The pore size of the zeolite also plays a role, as it affects the stabilization of the adsorbed intermediates and transition states. espublisher.com The reaction temperature has a moderate effect on the equilibrium yield of sym-OHA, with lower temperatures slightly favoring its formation. espublisher.com

| Parameter | Finding | Reference |

| Favored Mechanism | "Five-membered ring" via carbocation rearrangement (1-2 migration) | espublisher.com |

| Catalyst Activity | Decreases with decreasing Brønsted acid site strength (Al-H-MOR > Ga-H-MOR > B-H-MOR) | espublisher.com |

| Catalyst Structure | Larger pores (FAU) offer less stabilization compared to smaller pores (MOR), increasing the isomerization barrier | espublisher.com |

| Temperature Effect | Lower temperatures (175-325 °C) moderately favor the formation of sym-OHA at equilibrium | espublisher.com |

Oxidative and Reductive Transformation Pathways

Reductive Transformation Pathways:

The hydrogenation of this compound is a key step in the production of fully saturated perhydrophenanthrene. This transformation has been studied over various catalysts, including Ni-Mo and NiW supported on alumina, as well as Ni/NiAlOx catalysts. researchgate.netnih.govresearchgate.net The reaction network for the hydrogenation of phenanthrene shows that this compound is an intermediate that is further hydrogenated to perhydrophenanthrene. researchgate.netdiva-portal.org

The hydrogenation of this compound can also be accompanied by side reactions such as isomerization to asym-octahydrophenanthrene and dehydrogenation to tetrahydrophenanthrene and dihydrophenanthrene, depending on the catalyst and reaction conditions. nih.gov The saturation of the central aromatic ring of this compound is often the slowest step in the complete hydrogenation of phenanthrene. nih.gov

| Reaction Type | Products | Catalyst/Conditions | Reference |

| Hydrogenation | Perhydrophenanthrene | Ni-Mo/Al2O3, Pt-Pd/Al2O3, NiW/Al2O3, Ni/NiAlOx | researchgate.netnih.govresearchgate.net |

| Isomerization | asym-Octahydrophenanthrene | Ni/NiAlOx | nih.gov |

| Dehydrogenation | Tetrahydrophenanthrene, Dihydrophenanthrene | Ni/NiAlOx | nih.gov |

Oxidative Transformation Pathways:

Detailed mechanistic studies on the direct oxidation of this compound are not extensively covered in the available literature. However, studies on the atmospheric oxidation of the parent compound, phenanthrene, initiated by OH radicals in the presence of O2 and NOx, show the formation of various oxygenated products, including phenanthrols, phenanthrones, and phenanthrenequinone through complex reaction pathways. nih.gov It is plausible that the saturated rings of this compound would also be susceptible to oxidation, potentially leading to hydroxylated or ketonic derivatives, although specific mechanistic data is lacking.

Metal-Catalyzed C-C Bond Forming Reaction Mechanisms

The synthesis of this compound and its derivatives can be achieved through metal-catalyzed C-C bond forming reactions. A notable example is the synthesis via a palladium-catalyzed Heck reaction. espublisher.comespublisher.com This approach involves the intramolecular coupling of a suitably functionalized precursor. One proposed mechanism involves an intramolecular Heck reaction pathway which has been suggested to be energetically favorable over a competing 6π electrocyclic ring closure mechanism. espublisher.com

While the synthesis of the this compound framework through these methods is established, there is a lack of available literature on the use of this compound itself as a substrate in further metal-catalyzed C-C bond forming reactions, such as Suzuki or Sonogashira couplings. The reactivity would likely be centered on the aromatic ring, but specific mechanistic studies are needed.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) and Molecular Mechanics (MM) Hybrid Methods (e.g., ONIOM)

Hybrid QM/MM methods are a class of computational techniques that combine the high accuracy of quantum mechanics for a small, reactive part of a system with the computational efficiency of molecular mechanics for the larger, less critical portion. This approach is particularly well-suited for studying reactions in large systems like zeolites.

The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method has been effectively applied to study the isomerization of sym-OHP within acidic zeolite catalysts. nist.gov In these studies, a two-layer ONIOM(DFT:UFF) approach is typically used. The high-level layer, treated with Density Functional Theory (DFT), includes the reactant molecule and the acidic active site of the zeolite catalyst. The remainder of the large zeolite framework is treated with a lower-level, computationally less expensive method like the Universal Force Field (UFF). nist.gov This hybrid approach allows for a detailed and accurate examination of the electronic changes during the reaction mechanism while still accounting for the steric and electrostatic influence of the entire catalyst structure. nist.gov

Density Functional Theory (DFT) Applications in Reaction Energetics and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It has been pivotal in understanding the energetics and identifying the transition states involved in the isomerization of sym-OHP.

Computational studies have utilized DFT to compare different potential mechanisms for the ring-shift isomerization to sym-OHA. One proposed pathway is a "six-membered ring" mechanism involving Friedel-Crafts-type reactions. Another is a "five-membered ring" mechanism that proceeds through carbocation rearrangement via a 1-2 migration. DFT calculations have demonstrated that the "five-membered ring" mechanism is kinetically favored, meaning it has a lower energy barrier for the reaction to proceed. nist.gov By mapping the potential energy surface, DFT calculations can locate the transition state structures—the highest energy point along the reaction coordinate—and determine the activation energy barriers for each step of the reaction. This information is crucial for understanding the reaction kinetics and how different catalysts can influence the reaction rate.

Computational Design and Optimization of Catalytic Systems

Computational methods are increasingly used to design and optimize catalysts by predicting how modifications to a catalyst's structure will affect its activity and selectivity. In the case of sym-OHP isomerization, studies have focused on acidic zeolites like Mordenite (MOR) and Faujasite (FAU). nist.gov

Theoretical calculations have shown that the Brønsted acid site strength of the zeolite is a critical factor. nist.gov By computationally substituting the aluminum atom in the zeolite framework with other elements, the effect of acid strength on catalytic activity can be modeled. For instance, studies have demonstrated that decreasing the Brønsted acid site strength in the order of Al-H-MOR > Ga-H-MOR > B-H-MOR leads to a reduction in catalytic activity for the isomerization of sym-OHP. nist.gov

Furthermore, the pore size and structure of the zeolite play a significant role. While Al-H-FAU has a similar acid strength to Al-H-MOR, its larger cages result in an increased isomerization barrier. nist.gov This indicates that for optimal performance, a catalyst must not only have sufficient acid site strength but also a pore structure that can stabilize the reaction intermediates and transition states. These computational insights guide the selection and synthesis of more efficient catalysts for specific reactions.

| Catalyst | Relative Brønsted Acid Site Strength | Key Structural Feature | Effect on Isomerization Barrier |

|---|---|---|---|

| Al-H-MOR | Strongest | - | Baseline |

| Ga-H-MOR | Intermediate | - | Increased (Reduced Activity) |

| B-H-MOR | Weakest | - | Further Increased (Reduced Activity) |

| Al-H-FAU | Similar to Al-H-MOR | Larger Cages | Increased (Steric Hindrance) |

Modeling of Isomerization Barriers and Equilibrium Ratios

A key application of computational chemistry is the quantitative prediction of reaction barriers and thermodynamic equilibria. For the isomerization of sym-OHP to sym-OHA, DFT calculations have been used to determine the Gibbs free energy of the reaction. nist.gov This allows for the evaluation of the equilibrium ratio of the two isomers at various temperatures.

These calculations have shown that the reaction temperature has a moderate impact on the equilibrium yield of sym-OHA. The formation of the more stable sym-OHA isomer is found to be relatively more favorable at lower temperatures under typical experimental conditions. nist.gov By calculating the energy difference between the reactants, transition state, and products, a detailed energy profile of the reaction can be constructed, providing a clear picture of the isomerization barriers that must be overcome.

| Temperature Range (°C) | Calculated Gibbs Free Energy | Predicted Equilibrium Favorability |

|---|---|---|

| 175 - 325 | Calculated using DFT | Formation of sym-OHA is moderately impacted; more favorable at lower temperatures. |

Prediction of Electronic Structure and Intermolecular Interactions

The prediction of electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) provides insight into a molecule's reactivity and potential for intermolecular interactions. Similarly, modeling non-covalent interactions like van der Waals forces is crucial for understanding the condensed-phase behavior of molecules.

Currently, specific computational studies detailing the electronic structure (e.g., HOMO-LUMO gap, MEP maps) and a detailed analysis of the intermolecular interactions for 1,2,3,4,5,6,7,8-Octahydrophenanthrene are not extensively available in the public domain literature. While general principles of polycyclic aromatic hydrocarbons can be applied, dedicated theoretical investigations are required to provide precise data on its electronic characteristics and interaction profiles.

Emerging Research Frontiers and Future Perspectives

Addressing Synthetic Challenges and Data Gaps

Recent synthetic methodologies have explored novel pathways to construct the octahydrophenanthrene framework. One such approach involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction, which allows for the synthesis of various phenanthrene (B1679779) derivatives, including the octahydro- form. espublisher.comespublisher.comresearchgate.net Another innovative one-pot method utilizes a palladium/norbornadiene-catalyzed domino reaction involving aryl iodides and ortho-bromobenzoyl chlorides, which proceeds through C-H activation, decarbonylation, and a retro-Diels-Alder process to yield phenanthrene derivatives. beilstein-journals.org

Despite these advances, significant data gaps persist in the comprehensive understanding of 1,2,3,4,5,6,7,8-octahydrophenanthrene. While fundamental data such as molecular weight, formula, and some spectral information are available nist.govnih.govnist.gov, there is a need for more extensive and systematically collected data on its thermochemical and physical properties to support process modeling and optimization.

Table 1: Key Synthetic Approaches for Phenanthrene Derivatives

| Method | Catalyst / Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Nickel-based (e.g., Ni/NiAlOx), Precious Metals (Pt, Pd) | Struggles with the final saturation step due to steric hindrance. | nih.govfrontiersin.org |

| Heck & Reverse Diels-Alder | Palladium catalyst | A novel pathway for synthesizing a range of phenanthrene derivatives. | espublisher.comespublisher.comresearchgate.net |

Development of Novel and Sustainable Catalytic Systems

The development of efficient, cost-effective, and sustainable catalysts for the hydrogenation of phenanthrene to this compound and other hydrogenated products is a major research focus. Traditional systems often rely on expensive precious metal catalysts or sulfided catalysts, which have environmental drawbacks. nih.gov

Current research is exploring several innovative alternatives:

Nickel-Based Catalysts: A series of Ni/NiAlOₓ catalysts derived from nickel aluminate structures have been developed. nih.govfrontiersin.org These catalysts exhibit a uniform electron-deficient state of nickel, which helps to overcome the steric hindrance associated with the saturation of octahydrophenanthrene. nih.govfrontiersin.org By adjusting calcination temperatures, the electronic state of the nickel active sites can be fine-tuned to enhance catalytic activity. nih.gov

Precious Metal Catalysts: Despite their cost, precious metals like platinum and palladium are highly effective for PAH hydrogenation due to their excellent stability and efficiency at low temperatures. mdpi.com Research continues to optimize these systems, for instance by developing bimetallic catalysts like Pd-Pt/Al₂O₃ to manage competitive adsorption among different PAHs. mdpi.com

Sustainable and Low-Cost Catalysts: Catalysts based on chrysotile modified with nickel and titanium, as well as those using coal shale, are being investigated as promising, cost-effective options. mdpi.com Coal shale can act as both a catalyst and a hydrogen donor, significantly stimulating the conversion of phenanthrene to its hydrogenated forms. mdpi.com

Table 2: Performance of Selected Catalytic Systems in Phenanthrene Hydrogenation

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Key Findings | Reference |

|---|---|---|---|---|

| Ni/NiAlOₓ (calcined at 650°C) | 300 | 5.0 | High activity and ability to overcome steric hindrance in octahydrophenanthrene saturation. | nih.govfrontiersin.org |

| 0.5Pt/Ni/NiAlOₓ | - | - | Achieved 96% phenanthrene conversion with 67% selectivity for perhydrophenanthrene. | mdpi.com |

| Coal Shale | 420 | 4.0 | Acts as both a hydrogen donor and a catalyst, activating molecular hydrogen. | mdpi.com |

Advanced Characterization Techniques for Complex Octahydrophenanthrene Architectures

The precise identification and quantification of this compound and its isomers within complex mixtures, such as those from environmental samples or catalytic reactions, require sophisticated analytical techniques. Standard methods are often enhanced to improve separation and detection capabilities.

The most widely used technique is Gas Chromatography coupled with Mass Spectrometry (GC-MS) , which offers excellent resolution and sensitivity. stmarys-ca.edu To further enhance analytical power, several advanced methods are employed:

Tandem Mass Spectrometry (GC-MS/MS): This technique provides greater selectivity and is used to analyze complex PAH mixtures and their metabolites. stmarys-ca.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, often paired with fluorescence or mass spectrometry detectors, is another key tool for separating and identifying PAHs. researchgate.netnih.gov

Advanced Extraction Methods: To overcome the limitations of conventional sample preparation, techniques like magnetic solid-phase extraction (MSPE) are being developed. mdpi.com One study utilized a composite of three-dimensional graphene aerogel and iron oxide nanoparticles for MSPE of PAHs before GC-MS analysis. mdpi.com

Two-Dimensional Gas Chromatography (GC×GC): This powerful technique provides enhanced separation for highly complex mixtures of organic compounds, including various PAH isomers. stmarys-ca.edu

Exploration of New Biological Targets and Therapeutic Avenues